Lys-CoA-Tat vs. H3-CoA-20-Tat: p300 HAT Inhibition Potency Comparison
Lys-CoA-Tat demonstrates approximately 48-fold greater potency for inhibiting p300 HAT compared to the PCAF-directed inhibitor H3-CoA-20-Tat. The IC50 for Lys-CoA-Tat is 0.25 ± 0.05 μM, while H3-CoA-20-Tat shows an IC50 of 12 ± 3 μM under identical assay conditions [1].
| Evidence Dimension | IC50 for p300 HAT inhibition |
|---|---|
| Target Compound Data | 0.25 ± 0.05 μM |
| Comparator Or Baseline | H3-CoA-20-Tat: 12 ± 3 μM |
| Quantified Difference | 48-fold greater potency for Lys-CoA-Tat |
| Conditions | In vitro histone acetyltransferase assay with recombinant p300 HAT domain |
Why This Matters
For researchers aiming to specifically inhibit p300/CBP over PCAF, Lys-CoA-Tat provides a >48-fold window of selectivity in potency, reducing the likelihood of off-target PCAF inhibition at working concentrations.
- [1] Bowers EM, Yan G, Mukherjee C, Orry A, Wang L, Holbert MA, Crump NT, Hazzalin CA, Liszczak G, Yuan H, Larocca C, Saldanha SA, Abagyan R, Sun Y, Meyers DJ, Marmorstein R, Mahadevan LC, Alani RM, Cole PA. Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor. Chem Biol. 2010 May 28;17(5):471-82. Table 1. View Source
